molecular formula C₁₈H₂₃NO₆S B1155020 Ractopamine-10-sulfate

Ractopamine-10-sulfate

Cat. No.: B1155020
M. Wt: 381.44
Attention: For research use only. Not for human or veterinary use.
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Description

Ractopamine-10-sulfate is a major sulfated metabolite of ractopamine, a phenethanolamine β-adrenergic agonist used as a feed additive in livestock to promote leanness and increase feed conversion efficiency . This compound is specifically formed via sulfonation, a primary Phase II conjugation pathway catalyzed by sulfotransferase (SULT) enzymes, which increases the parent compound's water solubility and facilitates its excretion from the body . Research has identified SULT1A3 as a key human sulfotransferase responsible for the sulfation of ractopamine . The primary research application of this compound is as a critical reference standard and internal standard in advanced analytical chemistry . It is indispensable for developing highly sensitive and accurate methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the detection and quantification of ractopamine and its metabolites in complex biological matrices like urine, tissue, and feces . When used as a stable isotope-labeled internal standard (e.g., this compound-d6), it enables precise quantification via Isotope Dilution Mass Spectrometry (IDMS). This technique corrects for analyte loss during sample preparation and matrix effects, ensuring high accuracy and reproducibility in pharmacokinetic studies and regulatory monitoring programs aimed at ensuring compliance with food safety standards . Given that ractopamine use in food animals is banned in over 160 countries, including the European Union, China, and Russia, due to health concerns, robust analytical methods are essential for international trade and food safety control . The availability of this compound as a reference material is thus crucial for forensic, toxicological, and environmental research, providing scientists with the necessary tools to study the disposition, metabolism, and clearance of ractopamine in livestock . Intended Use: For research applications only, including analytical method development, food safety testing, and metabolic studies. This product is NOT intended for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C₁₈H₂₃NO₆S

Molecular Weight

381.44

Synonyms

4-(3-((2-Hydroxy-2-(4-hydroxyphenyl)ethyl)amino)butyl)phenyl Hydrogen Sulfate

Origin of Product

United States

Pharmacokinetic and Biotransformation Dynamics of Ractopamine and Its Sulfated Metabolites in Production Animals

Absorption, Distribution, Metabolism, and Excretion (ADME) Pathways in Livestock

Following oral administration, ractopamine (B1197949) is well-absorbed from the gastrointestinal tract in production animals. inchem.org However, it undergoes significant first-pass metabolism, resulting in low systemic concentrations of the parent drug. inchem.org The compound has low lipophilicity, leading to minimal accumulation in fatty tissues. inchem.org Excretion is rapid, with the majority of the administered dose eliminated within the first few days. inchem.orgfao.org The primary routes of elimination are urine and feces, with the predominant pathway differing between species. inchem.orgfao.org

The excretion and metabolic profile of ractopamine shows notable differences among various animal species. In swine, the primary route of excretion is via urine, whereas in cattle and rats, both urine and feces (bile for rats) are significant pathways. inchem.orgfao.org

In a study with radiolabelled ractopamine, pigs excreted 88.1% of the dose in urine and 8.4% in feces over a 7-day period. fao.org In contrast, cattle excreted 45.6% in urine and 52.3% in feces over 10 days. fao.org Rats showed a higher proportion of biliary excretion, with 59% of the dose excreted in bile and only 29% in urine. inchem.org

The parent ractopamine constitutes a relatively small fraction of the residues found in key tissues like the liver and kidney, with the majority being present as conjugated metabolites. inchem.orgnih.gov

SpeciesPrimary Excretion RouteUrine (%)Feces/Bile (%)Time PeriodSource
SwineUrine88.18.47 Days fao.org
CattleUrine & Feces45.652.310 Days fao.org
RatsBile29.059.0N/A inchem.org
SheepUrine (Conjugates)Over 99% of urinary residue as conjugates usda.gov
SpeciesTissueParent Ractopamine (% of Total Residue)Withdrawal TimeSource
SwineLiver5212 hours inchem.orgnih.gov
SwineKidney28-3012 hours inchem.orgnih.gov
CattleLiver13-1612 hours inchem.orgnih.gov
CattleKidney1412 hours inchem.orgnih.gov
RatsLiver406 hours inchem.orgnih.gov
RatsKidney216 hours inchem.orgnih.gov

The liver and intestines are the primary sites for the extensive first-pass metabolism of ractopamine. inchem.org These organs contain the conjugative enzymes responsible for sulfation and glucuronidation. inchem.org In humans, the small intestine has been shown to have the highest ractopamine-sulfating activity, followed by the liver, lung, and kidney, implying that significant metabolism occurs before the compound reaches systemic circulation. nih.gov

The formation of Ractopamine-10-sulfate and other conjugates renders the molecule more water-soluble, facilitating its elimination by the renal system. nih.gov The kidneys play a crucial role in filtering these metabolites from the blood and excreting them into the urine. inchem.orgnih.gov In sheep and cattle, urinary residues consist almost entirely of conjugated metabolites, with parent ractopamine accounting for less than 1% in sheep and 3-4% in cattle, underscoring the efficiency of this clearance pathway. usda.gov

Excretion Kinetics of this compound and Related Metabolites

The excretion of Ractopamine and its metabolites, including sulfated conjugates, is a critical aspect of its pharmacokinetic profile in production animals. Following administration, Ractopamine is rapidly absorbed and extensively metabolized, with the majority of the dose being eliminated from the body in a relatively short period. The primary routes of excretion are through urine and feces, with the proportion of each varying between species.

Urinary and Biliary Excretion Profiles

In production animals, urine is a major route for the excretion of Ractopamine and its metabolites. Studies have shown that a significant portion of the administered dose is recovered in the urine within the first 24 to 72 hours. While specific data for this compound is limited, research on the broader category of Ractopamine monosulfate conjugates indicates they are prominent urinary metabolites. In humans, Ractopamine monosulfate has been identified as the major metabolite present in urine. wikipedia.orginchem.org The metabolic fate of Ractopamine hydrochloride is noted to be similar in target species such as pigs and cattle, as well as in laboratory animals and humans. wikipedia.org

In cattle, the bulk of a radiolabelled dose of Ractopamine was excreted within the first four days, with urine accounting for a significant portion of this elimination. inchem.org Similarly, in pigs, a large percentage of the radiolabel has been shown to be excreted in the urine within seven days. inchem.org The excretion in urine is primarily in the form of conjugated metabolites, including glucuronides and sulfates.

Elimination Rates and Half-Lives in Animal Models

The elimination of Ractopamine and its metabolites from the body is generally rapid in production animals. The plasma half-life of the parent compound, Ractopamine, is relatively short, typically in the range of 4 to 7 hours in laboratory animals. inchem.org While the specific elimination half-life of this compound has not been extensively reported in production animals, the rapid clearance of total Ractopamine residues suggests that its metabolites are also eliminated efficiently.

Studies tracking the decline of total Ractopamine residues in urine provide an indication of the elimination rate of its metabolites. For instance, in cattle, Ractopamine concentrations in urine were below the limit of quantification by day 4 of withdrawal, and after hydrolysis of conjugates, the concentrations were below the limit of quantification by day 6 of withdrawal. usda.gov This suggests a relatively rapid clearance of conjugated metabolites, including sulfated forms, from the systemic circulation and their excretion in the urine.

Tissue Distribution and Residue Depletion of this compound

Following absorption and metabolism, Ractopamine and its metabolites, including this compound, are distributed to various tissues throughout the body. The concentration and persistence of these residues in edible tissues are of significant interest for food safety and regulatory purposes. The liver and kidneys are the primary organs for metabolism and excretion, and therefore tend to have higher concentrations of residues compared to muscle and fat.

Metabolite Concentration Profiles in Edible Tissues (e.g., Liver, Kidney, Muscle, Fat)

Residue depletion studies in cattle and sheep have demonstrated that the highest concentrations of total Ractopamine residues are typically found in the liver and kidneys, with much lower levels in muscle and fat. nih.gov This is consistent with the roles of the liver in metabolism and the kidneys in excretion. As Ractopamine is metabolized, a portion is converted to sulfated conjugates like this compound. Consequently, these metabolites are expected to be present in tissues, particularly the liver and kidneys.

While specific concentration data for this compound is scarce, studies measuring "total Ractopamine" (which includes the parent drug and its metabolites after hydrolysis) provide insight into the general distribution of all related residues. For example, in cattle at a 0-day withdrawal period, total Ractopamine residues were significantly higher in the kidney compared to the liver. nih.gov

In a study on beef cattle, mean parent Ractopamine residue concentrations, irrespective of withdrawal duration, ranged from 0.33 to 0.76 ng/g in muscle tissue and 0.16 to 0.26 ng/g in adipose tissue. nih.gov Another study in pigs showed that at 12 hours after withdrawal, residues of Ractopamine-HCl were measured at 0.058 ± 0.027 mg/kg in the liver and 0.118 ± 0.054 mg/kg in the kidney.

It is important to note that Ractopamine has low lipophilicity, meaning it does not readily accumulate in fatty tissues. inchem.org This is reflected in the consistently low residue levels observed in adipose tissue. nih.govresearchgate.net

Mean Ractopamine Residue Concentrations in Beef Cattle Tissues (ng/g)
TissueParent Ractopamine Concentration Range (ng/g)
Muscle0.33 - 0.76
Adipose Tissue0.16 - 0.26

Influence of Withdrawal Periods on this compound Residue Dynamics

Withdrawal periods, the time between the last administration of a drug and the slaughter of the animal, are crucial for ensuring that residues in edible tissues deplete to levels considered safe for human consumption. For Ractopamine and its metabolites, including this compound, residue concentrations in all tissues decrease as the withdrawal time increases. researchgate.netplos.org

Studies in beef cattle have shown a clear trend of decreasing Ractopamine residue concentrations in muscle and adipose tissue with longer withdrawal periods of 2, 4, and 7 days. researchgate.net By day 7 of withdrawal, residues in sheep and cattle livers and kidneys dropped to near the detection level. nih.gov Specifically, in cattle, liver residues were undetectable after a 7-day withdrawal period, and kidney residues were also undetectable at the same time point. nih.gov

The depletion of residues from muscle and fat is generally faster than from the liver and kidneys. This is because the liver and kidneys are actively involved in metabolizing and excreting the compound, leading to a temporary accumulation of the parent drug and its metabolites.

Effect of Withdrawal Period on Ractopamine Residues in Cattle and Sheep Tissues (ppb)
AnimalTissue0-Day Withdrawal3-Day Withdrawal7-Day Withdrawal
CattleLiver9.32.5Undetectable
Kidney97.53.4Undetectable
SheepLiver24.02.6<2.5
Kidney65.1UndetectableUndetectable

It is evident that extending the withdrawal period is an effective strategy for reducing the concentration of Ractopamine and its metabolites, including the sulfated forms, in the edible tissues of production animals.

Advanced Analytical Methodologies for the Detection and Quantification of Ractopamine 10 Sulfate

Sample Preparation and Extraction Strategies

Effective sample preparation is a critical prerequisite for the reliable analysis of Ractopamine-10-sulfate. The primary goals are to extract the analyte from the sample matrix, remove interfering substances that can compromise analytical results, and concentrate the analyte to a level suitable for detection.

Biological samples such as tissues and urine are complex mixtures containing numerous endogenous compounds. These compounds can interfere with the analysis of this compound, leading to a phenomenon known as the matrix effect, which can cause ion suppression or enhancement in mass spectrometry, thereby affecting the accuracy of quantification. To mitigate these effects, rigorous sample clean-up is essential.

Solid-Phase Extraction (SPE) is a widely used technique for the purification and concentration of ractopamine (B1197949) and its metabolites from various matrices. scispace.comwaters.com The process involves passing a liquid sample through a solid adsorbent (the stationary phase), which retains the analytes of interest. Interfering substances are washed away, and the purified analytes are then eluted with a suitable solvent. For instance, a methanolic extract of bovine liver, a challenging matrix due to its high phospholipid content, can be effectively cleaned using SPE cartridges like Oasis PRiME MCX. waters.com This particular type of mixed-mode cation exchange SPE is effective at removing phospholipids, which are known to cause significant matrix effects in LC-MS/MS analysis. waters.com A typical SPE protocol involves conditioning the cartridge, loading the sample extract, washing away impurities, and finally eluting the purified ractopamine residues. scispace.com

Immunoaffinity Chromatography (IAC) offers a highly selective method for sample clean-up. nih.govmzfoodtest.com This technique utilizes monoclonal antibodies immobilized on a solid support within a column. nih.gov These antibodies have a high affinity and specificity for ractopamine and its structurally similar metabolites. nih.gov When a sample extract is passed through the column, the ractopamine analytes bind to the antibodies, while matrix components are washed away. mzfoodtest.com The bound analytes are then eluted, resulting in a very clean extract with significantly reduced matrix interference, thereby improving the signal-to-noise ratio and accuracy of subsequent analyses like LC-MS/MS. nih.govmzfoodtest.com IAC has been successfully applied to clean up samples from various matrices, including cattle urine, muscle, liver, and kidney, with high recovery rates. nih.gov

In animals, ractopamine is extensively metabolized into conjugated forms, primarily glucuronides and sulfates, before excretion. scispace.comnih.gov this compound is one such metabolite. To accurately determine the total ractopamine residue, which includes both the parent compound and its conjugated metabolites, an enzymatic hydrolysis step is required. scispace.comgilsoncn.com This process, known as deconjugation, cleaves the glucuronide or sulfate (B86663) group from the metabolite, converting it back to the parent ractopamine molecule. scispace.com

This is typically achieved by incubating the sample extract with a mixture of enzymes, most commonly β-glucuronidase and arylsulfatase, often sourced from Helix pomatia. scispace.comgilsoncn.com The sulfatase component of this enzyme mixture is responsible for hydrolyzing sulfate esters, such as this compound. nih.govwikipedia.orgnih.gov The incubation is usually performed overnight at a controlled temperature (e.g., 37°C) and pH to ensure optimal enzyme activity. scispace.comgilsoncn.com Studies have shown that including this hydrolysis step can increase the measured concentration of ractopamine in urine samples by nearly tenfold, confirming that the majority of ractopamine is excreted in conjugated forms. scispace.com This deconjugation is a crucial step for regulatory monitoring methods that measure total residue levels. fsns.comnih.gov

Chromatographic and Spectrometric Approaches

Following sample preparation, advanced analytical instruments are used to separate, identify, and quantify this compound and related compounds.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for the confirmation and quantification of ractopamine and its metabolites at trace levels. fsns.comoup.comnih.govfsns.comnih.gov This method combines the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. scispace.com The LC system separates the analytes in the sample extract based on their physicochemical properties, after which the mass spectrometer detects and quantifies them based on their mass-to-charge ratios (m/z) and fragmentation patterns. fsns.com

For the analysis of this compound, the LC separates it from the parent compound and other metabolites. The analyte then enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI) in positive mode. The mass spectrometer then isolates the specific precursor ion for this compound. This precursor ion is fragmented, and specific product ions are monitored for quantification and confirmation, providing a high degree of certainty in the identification. nih.gov

Achieving reliable results with LC-MS/MS requires careful optimization of both the chromatographic and spectrometric parameters.

Chromatographic Separation: The goal is to achieve good separation of this compound from other matrix components and related ractopamine metabolites. This is typically accomplished using a reverse-phase column, such as a C18 column. biospec.net The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile or methanol, with additives such as formic acid to improve peak shape and ionization efficiency. scispace.combiospec.net A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate compounds with different polarities. biospec.net Parameters such as flow rate, column temperature, and injection volume are optimized to achieve sharp, symmetrical peaks and a short analysis time. biospec.net

Mass Spectrometric Parameters: Optimization of the mass spectrometer is crucial for maximizing sensitivity and specificity. This involves tuning parameters for the specific analyte, this compound. Key parameters include the ionization source settings (e.g., capillary voltage, source temperature, desolvation gas flow) and the collision energy used for fragmentation in the collision cell. The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, where the mass spectrometer is set to monitor specific transitions from a precursor ion to one or more product ions. For this compound, the precursor ion would correspond to its protonated molecular mass. The collision energy is optimized to produce abundant and stable product ions that are characteristic of the molecule, ensuring highly selective detection. nih.gov

Table 1: Example of Optimized LC-MS/MS Parameters for Parent Ractopamine Analysis Note: Parameters for this compound would be specifically optimized but would follow similar principles.

Parameter CategoryParameterTypical Value/Condition
Liquid ChromatographyColumnReverse Phase C18
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile/Methanol
Flow Rate0.4 mL/min
Mass SpectrometryIonization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage0.65 kV
Desolvation Temperature550 °C
Analysis ModeMultiple Reaction Monitoring (MRM)
Collision GasArgon

The structural confirmation of this compound by LC-MS/MS relies on understanding its fragmentation pathway. When the precursor ion of a sulfated metabolite is subjected to collision-induced dissociation (CID) in the mass spectrometer, it breaks apart in a predictable manner.

For a sulfated compound like this compound, a characteristic fragmentation is the neutral loss of the sulfate group (SO₃), which has a mass of approximately 80 Da. nih.gov This fragmentation would result in a product ion with the mass-to-charge ratio of the protonated parent ractopamine (m/z 302.2). inchem.org This resulting ion would then be expected to follow the known fragmentation pathway of ractopamine itself.

The fragmentation of the parent ractopamine molecule (precursor ion m/z 302.2) has been well-characterized. It typically produces several key product ions that are used for its identification and quantification. Therefore, the identification of this compound would involve monitoring the transition from its precursor ion (approximately m/z 382.2) to product ions characteristic of ractopamine, such as m/z 164.2, following the initial loss of the sulfate group. nih.gov This two-step fragmentation provides a highly specific signature for the sulfated metabolite.

Table 2: Characteristic Mass Transitions for Parent Ractopamine in LC-MS/MS This fragmentation pattern is fundamental to identifying sulfated metabolites after the initial loss of the sulfate group.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ion Type
Ractopamine302.2164.2Quantifier
284.2Qualifier
121.2Qualifier

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Applications

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) stands as a premier analytical tool for the precise quantification of ractopamine and its metabolites, including this compound. This technique offers high resolution and rapid separation, making it one of the most efficient methods for analyzing these compounds. researchgate.net UPLC-MS/MS is frequently the method of choice for analyzing trace levels of polar contaminants due to its high sensitivity and selectivity. researchgate.net

The application of UPLC-MS/MS allows for the determination of both parent ractopamine and its total residues, which include metabolites like glucuronide and sulfate conjugates. researchgate.netscispace.com To quantify the total ractopamine concentration, a deconjugation step, often involving enzymatic hydrolysis with β-glucuronidase/aryl sulfatase, is employed to convert the conjugated metabolites back to the parent ractopamine form. researchgate.netscispace.com Studies have shown that the concentration of ractopamine in urine samples processed with enzyme hydrolysis can be almost 10-fold higher than in non-hydrolyzed samples, confirming that ractopamine is primarily excreted as glucuronide metabolites. researchgate.net

UPLC-MS/MS methods have been developed and validated for various animal tissues, including muscle, liver, and retina. nih.govnih.gov For instance, a validated LC-MS/MS assay was developed to measure parent and total ractopamine in beef digestive tract tissues. nih.gov The analysis is typically performed on a UPLC system equipped with a reverse-phase column, such as an Acquity HSS C18 or Acquity UPLC HSS T3 column. scispace.comsemanticscholar.org The mobile phase often consists of a gradient of water and acetonitrile with additives like formic acid or ammonium formate to enhance ionization. scispace.comsemanticscholar.org The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard, such as ractopamine-D5. scispace.com

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Considerations

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of ractopamine and its metabolites. researchgate.net However, due to the high polarity and low volatility of these compounds, a derivatization step is necessary to make them suitable for GC analysis. researchgate.netmdpi.comnih.gov Derivatization increases the volatility and thermal stability of the analytes, allowing them to be separated and detected by GC-MS. mdpi.comnih.gov

Common derivatization procedures for compounds with polar functional groups like ractopamine involve silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group. mdpi.comnih.gov For GC-MS confirmation of ractopamine, a typical procedure includes enzymatic hydrolysis to release the parent compound from its conjugates, followed by solid-phase extraction for sample cleanup, and then derivatization with a silylating agent to form ractopamine-tris(trimethylsilane). nih.gov

The derivatized analyte is then analyzed by GC-MS, often using selected-ion monitoring (SIM) to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized ractopamine. nih.gov While effective, GC-MS methods with derivatization can be more time-consuming and laborious compared to LC-MS/MS techniques. researchgate.net

Method Validation and Performance Characteristics

The validation of analytical methods is essential to ensure the reliability and accuracy of the results. Key performance characteristics that are evaluated include the limits of detection (LOD) and quantification (LOQ).

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. These values are crucial for determining the suitability of a method for monitoring compliance with maximum residue limits (MRLs).

LOD and LOQ values for ractopamine and its metabolites have been determined for various analytical methods and matrices. For UPLC-MS/MS methods, LODs and LOQs can be in the low ng/g (ppb) range. For example, in beef tissues, LODs have been reported to range from 0.01 to 0.09 ng/g and LOQs from 0.03 to 0.32 ng/g, depending on the specific tissue. nih.gov In another study on beef tissues, LODs ranged from 0.04 to 0.32 ng/g and LOQs from 0.14 to 1.08 ng/g. semanticscholar.org

For ELISA methods, the LOD can also be very low. One study reported an LOD of 0.04 ng/mL in buffer for a polyclonal antibody-based ELISA. scispace.comnih.gov Commercially available ELISA kits often specify their detection limits for different matrices. For example, one kit reports detection limits of 0.08 ng/g for meat, liver, and kidney, and 0.4 ng/g for milk. perkinelmer.com Another kit provides detection limits of 0.1 to 0.4 ppb in muscle, 0.2 ppb in liver, and 1 ppb in feed. assaygenie.com

The following interactive table summarizes some reported LOD and LOQ values for ractopamine in various matrices using different analytical methods.

Assessment of Accuracy, Precision, and Selectivity

The validation of analytical methods is paramount to ensure reliable and reproducible results. For this compound, as with other veterinary drug residues, this typically involves the use of Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). While specific validation data for this compound is not extensively detailed in publicly available literature, the validation parameters for the analysis of total ractopamine, which includes conjugated metabolites like sulfates after enzymatic hydrolysis, provide a strong indication of method performance.

Accuracy of an analytical method refers to the closeness of the measured value to the true value. It is often assessed through recovery studies in spiked samples. For the analysis of total ractopamine in various tissues, methods are developed to ensure high recovery rates, demonstrating that the extraction and analytical procedures are effective in isolating the analyte from complex biological matrices.

Precision is a measure of the repeatability of the method. It is typically expressed as the relative standard deviation (RSD) of a series of measurements. Low RSD values indicate high precision. Analytical methods for ractopamine residues are validated to have low RSDs, ensuring that the results are consistent and reliable. nih.govmhlw.go.jp

Selectivity is the ability of the method to distinguish the analyte of interest from other components in the sample matrix. In LC-MS/MS, selectivity is achieved through a combination of chromatographic separation and the specific detection of precursor and product ions. This high degree of selectivity minimizes the risk of false positives.

The following table summarizes typical validation parameters for the analysis of ractopamine, which would be indicative of the performance expected for its metabolites.

Parameter Typical Performance for Ractopamine Analysis Significance
Accuracy (Recovery) 80-120%Ensures the measured amount reflects the true amount in the sample.
Precision (RSD) < 15%Indicates high repeatability and reliability of the method.
Selectivity High (based on specific MS/MS transitions)Minimizes interference from other compounds, ensuring accurate identification.
Limit of Quantification (LOQ) Low ppb levels (e.g., <1 ng/g)Determines the lowest concentration that can be reliably quantified. nih.gov

Emerging Analytical Technologies and Future Directions

The field of analytical chemistry is continually advancing, with new technologies offering the potential for faster, more sensitive, and more selective detection of veterinary drug residues like this compound.

Aptamer-Based Assays and Electrochemical Sensing

Aptamers are single-stranded DNA or RNA molecules that can bind to specific target molecules with high affinity and selectivity. Aptamer-based assays are emerging as a promising alternative to traditional immunoassays for the detection of small molecules like ractopamine. When coupled with electrochemical sensing, these assays can provide rapid and sensitive detection platforms.

An aptasensor for ractopamine would typically involve immobilizing a ractopamine-specific aptamer onto an electrode surface. The binding of ractopamine to the aptamer can then be detected as a change in the electrochemical signal. While research has primarily focused on the parent ractopamine molecule, the development of aptamers that can specifically recognize this compound is a viable future direction. The key challenge lies in selecting aptamers with high specificity for the sulfate conjugate to avoid cross-reactivity with the parent compound and other metabolites.

The table below outlines the potential advantages of aptamer-based electrochemical sensors for this compound detection.

Feature Advantage for this compound Detection
High Selectivity Aptamers can be selected to specifically bind to the sulfate conjugate.
High Sensitivity Electrochemical detection can achieve very low limits of detection.
Rapid Analysis Results can be obtained in a much shorter time compared to chromatographic methods.
Portability Potential for the development of portable, on-site testing devices.

Molecularly Imprinted Polymers for Selective Extraction

Molecularly Imprinted Polymers (MIPs) are synthetic polymers with tailor-made recognition sites for a specific target molecule. MIPs are created by polymerizing functional monomers in the presence of a template molecule (in this case, this compound). After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the target molecule.

These highly selective MIPs can be used as solid-phase extraction (SPE) sorbents to selectively isolate and pre-concentrate this compound from complex samples like urine or tissue extracts prior to analysis. nih.govresearchgate.net This selective extraction can significantly improve the accuracy and sensitivity of the subsequent analytical measurement by removing interfering matrix components.

While the development of MIPs has been successful for the parent compound ractopamine and its structural analogs, the synthesis of MIPs for highly polar metabolites like this compound presents challenges due to the different chemical properties of the template. However, advancements in polymer chemistry and imprinting techniques are paving the way for the creation of MIPs capable of selectively binding to such polar conjugates.

The following table highlights the key benefits of using MIPs for the selective extraction of this compound.

Advantage Description
High Selectivity MIPs can be designed to specifically bind to this compound, reducing matrix effects.
Improved Sample Cleanup Leads to cleaner extracts, which can enhance the performance of analytical instruments.
Enhanced Sensitivity By pre-concentrating the analyte, lower detection limits can be achieved.
Reusability MIPs can often be regenerated and reused, making them a cost-effective option.

Pharmacodynamic Effects and Molecular Mechanisms of Ractopamine in Livestock, with Implications for Metabolite Research

Mechanism of Action as Beta-Adrenergic and TAAR1 Agonist

Ractopamine (B1197949) primarily functions as a beta-adrenergic agonist, meaning it stimulates β-adrenergic receptors on the surface of cells, particularly in muscle and fat tissues. wikipedia.orgnih.govnih.gov These receptors, which are also the target of natural catecholamines like adrenaline, are integral to regulating metabolic processes. mdpi.com When ractopamine binds to these receptors, it initiates a cascade of intracellular events. wikipedia.org This process begins with the activation of adenylate cyclase, an enzyme that increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). mdpi.comnih.gov The elevated cAMP levels then activate protein kinase A (PKA), a key signaling molecule that orchestrates the cellular response to ractopamine. mdpi.comiastatedigitalpress.com

In addition to its well-established role as a beta-agonist, research has identified ractopamine as a full agonist at the Trace Amine-Associated Receptor 1 (TAAR1). nih.govnih.gov TAAR1 is a receptor that binds to trace amines, a group of signaling molecules structurally similar to classical biogenic amines. nih.gov This dual-receptor activity suggests a more complex mechanism of action than previously understood, potentially contributing to the full spectrum of its physiological and behavioral effects observed in livestock. nih.govnih.gov While the beta-adrenergic pathway is central to its metabolic effects, the agonism at TAAR1 may influence cardiovascular tone and behavior. nih.govnih.gov

It is important to note that some studies indicate that while ractopamine stimulates β1- and β2-adrenergic receptors in livestock muscle and adipose tissue, it does not appear to be an agonist for the human β2-adrenergic receptor. nih.govnih.gov

Impact on Nutrient Partitioning and Protein Synthesis Pathways

A primary effect of ractopamine is its ability to act as a repartitioning agent, redirecting nutrients away from fat storage and towards muscle protein accretion. scielo.brk-state.eduporkgateway.org This shift is a direct consequence of the signaling cascade initiated by its binding to beta-adrenergic receptors. The increased intracellular cAMP and subsequent PKA activation have profound effects on protein metabolism within muscle cells. nih.gov

Research has consistently shown that ractopamine stimulates muscle protein synthesis. scielo.brmeatscience.org Studies in pigs have demonstrated an increase in the fractional rate of protein synthesis in muscle tissue following ractopamine administration. scielo.brmeatscience.org This is further supported by findings at the molecular level, where an increase in α-actin mRNA abundance has been observed, indicating an upregulation of the machinery for building muscle proteins. scielo.br The signaling pathways involved are complex, with evidence pointing towards the involvement of the Protein Kinase B (AKT) – Mechanistic Target of Rapamycin (mTOR) pathway, a central regulator of cell growth and protein synthesis. nih.gov

Furthermore, ractopamine may also influence protein metabolism by reducing the rate of muscle protein degradation. scielo.br Some studies have indicated a reduction in the activity of calpain I, an enzyme involved in muscle protein breakdown, in pigs fed ractopamine. scielo.br By both increasing synthesis and potentially decreasing degradation, ractopamine promotes a net gain in muscle protein, leading to muscle cell hypertrophy (an increase in cell size). scielo.br

PathwayEffect of RactopamineKey Molecules InvolvedOutcome
Protein Synthesis Stimulationβ-adrenergic receptors, cAMP, PKA, mTORIncreased muscle protein accretion
Protein Degradation Potential ReductionCalpain IDecreased muscle protein breakdown
Nutrient Flow Redirection-Nutrients shifted from adipose tissue to muscle

Modulation of Lipid Metabolism and Adipose Tissue Dynamics

Concurrent with its effects on muscle, ractopamine significantly alters lipid metabolism, leading to a reduction in fat deposition. scielo.brresearchgate.net This is achieved through a two-pronged approach within adipose tissue: inhibiting fat synthesis (lipogenesis) and promoting fat breakdown (lipolysis). mdpi.com

The activation of beta-adrenergic receptors in adipocytes (fat cells) by ractopamine leads to the PKA-mediated phosphorylation of key enzymes. mdpi.com This activation stimulates hormone-sensitive lipase, a critical enzyme that initiates the breakdown of stored triglycerides into fatty acids, which can then be released and used for energy. mdpi.com

Prolonged exposure to ractopamine can lead to a downregulation of beta-adrenergic receptors in adipose tissue, which may diminish its effects over time. scielo.br

Influence on Muscle Fiber Characteristics and Development

In pigs, studies have demonstrated a shift from faster-twitch oxidative-glycolytic fibers (Type IIA and IIX) towards the fastest-twitch glycolytic fibers (Type IIB). mdpi.com Similarly, in cattle, a shift from slow-oxidative (Type I) to fast oxidative-glycolytic (Type IIA) fibers has been observed. scielo.org.zaresearchgate.net This transition towards a more glycolytic muscle phenotype is a well-characterized effect of beta-agonists. youtube.com

This shift in fiber type is accompanied by an increase in the cross-sectional area of the muscle fibers, a phenomenon known as hypertrophy, which is the basis for the increased muscle mass. iastatedigitalpress.com Research has shown that these changes in myosin heavy chain (MyHC) gene expression, which define the fiber type, can occur independently of the maximal muscle growth effect, suggesting a direct regulatory role for ractopamine on fiber type-specific gene programs. nih.govnih.gov

SpeciesPredominant Muscle Fiber ShiftReference
Pigs Type IIA/IIX → Type IIB mdpi.com
Cattle Type I → Type IIA scielo.org.zaresearchgate.net

Genomic and Proteomic Investigations Related to Ractopamine Action and Metabolite Presence

The study of how ractopamine affects the expression of genes (genomics) and the abundance of proteins (proteomics) provides a deeper understanding of its molecular mechanisms and is directly relevant to the detection of its metabolites. The presence of metabolites like Ractopamine-10-sulfate in tissues is the ultimate result of the parent drug's interaction with the animal's metabolic machinery, which is governed by its genome and proteome.

Proteomic analyses of muscle tissue from ractopamine-treated livestock have identified changes in the abundance of specific proteins. For instance, in beef cattle, studies have found an over-abundance of proteins involved in muscle structure development, oxygen transport, and glycolysis, which aligns with the observed shift towards more glycolytic muscle fibers. scielo.org.zaresearchgate.netfao.org In pigs, dietary ractopamine was found to decrease the abundance of sarcoplasmic proteins related to oxygen transport and chaperone activity, while increasing proteins involved in muscle contraction and membrane repair. cabidigitallibrary.org These protein changes can serve as potential biomarkers for ractopamine administration.

Genomic studies have revealed that ractopamine treatment alters the expression of numerous genes. In adipose tissue, for example, ractopamine has been shown to decrease the expression of genes that code for key enzymes and transcription factors involved in fat synthesis, such as fatty acid synthase (FAS) and sterol regulatory element-binding protein 1 (SREBP-1). researchgate.net In muscle, ractopamine can increase the expression of genes involved in tRNA charging and amino acid biosynthesis, reflecting the heightened demand for protein synthesis. nih.gov

These genomic and proteomic shifts are fundamental to the drug's efficacy and its subsequent breakdown and elimination from the body. The enzymes responsible for metabolizing ractopamine into sulfates, glucuronides, and other forms are themselves products of gene expression. Therefore, understanding the broader genomic and proteomic response to ractopamine provides the essential context for studying the pharmacokinetics and residue profiles of its metabolites, including this compound.

Regulatory Science and Monitoring Frameworks Pertinent to Ractopamine Metabolites

Global Regulatory Landscapes and Residue Control Policies

The international regulation of ractopamine (B1197949) is characterized by a significant divergence in policy. While some countries have established Maximum Residue Limits (MRLs) for the parent compound in animal tissues, many others, including the European Union, China, and Russia, have implemented zero-tolerance policies, banning its use in livestock production altogether. digicomply.comnih.govrandoxfood.com These bans are predicated on the view that available data are insufficient to guarantee safety for all consumers. wikipedia.org

The Codex Alimentarius Commission, an international food standards body, adopted MRLs for ractopamine in 2012 after a narrow vote, in an effort to harmonize international trade standards. wikipedia.orgfao.org These MRLs, which are not universally accepted, are set for the parent compound, ractopamine, but implicitly regulate the presence of its metabolites. The control policies require that the total residue of ractopamine, including metabolites like Ractopamine-10-sulfate, does not lead to parent compound concentrations exceeding these established limits.

Regulatory bodies in countries that permit ractopamine use, such as the United States, Canada, and Mexico, have also set their own MRLs. wikipedia.org These limits are based on scientific assessments conducted by national authorities like the U.S. Food and Drug Administration (FDA). osu.eduporkbusiness.com The variation in these limits across different jurisdictions underscores the lack of global consensus. wikipedia.orgdigicomply.com

Global Maximum Residue Limits (MRLs) for Ractopamine
Region/CountryAnimalTissueMRL (µg/kg or ppb)Reference
Codex AlimentariusCattle & PigsMuscle10 fao.org
Codex AlimentariusCattle & PigsLiver40 fao.org
Codex AlimentariusCattle & PigsKidney90 fao.org
United StatesCattleMuscle & Fat30 digicomply.com
United StatesCattleLiver40 digicomply.com
United StatesPigsKidney90 digicomply.com
CanadaCattle & SwineKidney90 digicomply.com
CanadaCattle & SwineLiver40 digicomply.com
European UnionAllAllZero Tolerance (Banned) wikipedia.orgdigicomply.com
ChinaAllAllZero Tolerance (Banned) wikipedia.orgdigicomply.com
RussiaAllAllZero Tolerance (Banned) wikipedia.orgdigicomply.com

Strategies for Monitoring this compound in Animal Products

Effective monitoring strategies are essential for enforcing regulatory policies. Since this compound is a primary metabolite, surveillance programs are designed to detect its presence, often as part of an analysis for total ractopamine residues. wikipedia.orgnih.gov The metabolic fate of ractopamine hydrochloride is similar across target species and involves the formation of monoglucuronide and monosulfate conjugates. wikipedia.org Analytical strategies, therefore, frequently incorporate a hydrolysis step to deconjugate these metabolites back to the parent ractopamine for quantification. nih.govresearchgate.net

Confirmatory methods are indispensable for regulatory compliance, providing unambiguous identification and quantification of residues. For ractopamine and its metabolites, the gold standard for confirmation is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govfsns.comnih.gov This technique offers high sensitivity and specificity, allowing for the detection of trace-level residues. fsns.com

The procedure for analyzing ractopamine residues often involves extraction from the tissue matrix, followed by a clean-up step, and then analysis by LC-MS/MS. fsns.commhlw.go.jp For the determination of total ractopamine, a sample preparation step includes enzymatic hydrolysis with β-glucuronidase and sulfatase to convert metabolites like this compound into the parent compound. researchgate.netoup.com The ability of these methods to accurately quantify residues at levels below 0.1 parts per billion (ppb) is crucial for enforcing the strict regulations in many export markets. fsns.com While screening tests like ELISA (enzyme-linked immunosorbent assay) can be used for rapid detection, any non-negative findings must be verified by a confirmatory method like LC-MS/MS. nih.govuky.edu

The selection of appropriate target matrices is a cornerstone of an effective residue surveillance program. For ractopamine, residues are not distributed uniformly throughout the animal's body. The highest concentrations of ractopamine and its metabolites are consistently found in excretory organs and fluids. nih.govoup.com

Kidney and Liver: These organs are primary sites of drug metabolism and elimination, leading to the accumulation of residues. nih.govembrapa.br Studies have shown that ractopamine concentrations are significantly higher in the kidney and liver compared to muscle tissue. nih.govnih.gov For this reason, they are the regulatory target tissues for residue testing in many countries. fao.orgnih.gov For example, in cattle at zero-day withdrawal, kidney residues have been measured at 97.5 ppb and liver residues at 9.3 ppb. nih.gov

Urine: Urine is a particularly valuable matrix for monitoring ractopamine use in living animals. It contains high concentrations of ractopamine metabolites, including sulfates and glucuronides. nih.govresearchgate.net Research shows that after hydrolysis of these conjugates, the concentration of ractopamine measured in urine can be several thousand parts per billion immediately following withdrawal, making it detectable for an extended period. nih.gov One study found that in cattle, total ractopamine concentrations in urine reached over 4,000 ppb on the day of withdrawal and remained detectable for several days afterward. nih.govoup.com

The following table presents research findings on the depletion of ractopamine from various tissues, illustrating why kidney, liver, and urine are effective matrices for surveillance.

Ractopamine Residue Depletion in Cattle and Sheep Tissues (ppb)
SpeciesMatrixWithdrawal Day 0Withdrawal Day 3Withdrawal Day 7Reference
CattleLiver9.32.5Undetectable nih.gov
CattleKidney97.53.4Undetectable nih.gov
CattleUrine (Total)4,129-Below LOQ (Day 6) nih.gov
SheepLiver24.02.6Below LOQ nih.gov
SheepKidney65.1UndetectableUndetectable nih.gov
SheepUrine (Total)5,272-178 nih.gov

*LOQ = Limit of Quantification

Environmental Fate and Potential Presence of Ractopamine and Its Metabolites

Environmental Pathways and Dissemination of Ractopamine (B1197949)

The primary route for the introduction of ractopamine and its metabolites into the environment is through animal waste. After administration, ractopamine is metabolized in the animal's body and subsequently excreted. A significant portion of the excreted compounds consists of metabolites, with ractopamine monosulfate being a major conjugate found in urine. Less than 5% of the total ractopamine is excreted as the parent drug.

The primary environmental pathways include:

Animal Excreta: Urine and feces from livestock treated with ractopamine are the main sources of environmental contamination. These waste products contain both the parent compound and its metabolites, including Ractopamine-10-sulfate.

Manure Application: Livestock manure is commonly used as a fertilizer for agricultural lands. This practice directly introduces ractopamine and its metabolites into the soil, from where they can potentially move into water systems. The use of ractopamine can improve nitrogen utilization in pigs, potentially reducing the nitrogen content in manure spread on land. mdpi.com

Runoff from Feedlots: Concentrated animal feeding operations (CAFOs) can be significant point sources of contamination. Runoff from these facilities during rainfall events can carry animal waste containing ractopamine and its metabolites into nearby surface waters.

Atmospheric Deposition: Research has shown that ractopamine can be present in particulate matter emitted from beef cattle feedyards. This suggests that aerial transmission and subsequent deposition is a potential transport mechanism for ractopamine to enter surrounding aquatic systems and soils.

Detection in Environmental Matrices (e.g., Water, Soil)

The presence of ractopamine has been confirmed in various environmental compartments. While most studies focus on the parent compound, the detection of ractopamine implies the concurrent presence of its metabolites like this compound, as they are excreted together.

Water:

Ractopamine has been detected in different water sources, indicating its mobility from land-based applications to aquatic environments.

Wastewater: In pond wastewater at pig farms, ractopamine has been detected in concentrations ranging from 130 to 500 ng/L. nih.gov

Groundwater: Runoff from ruminant waste control facilities has led to the detection of ractopamine in groundwater at concentrations around 50 ng/L. nih.gov

The following table summarizes the detection of the parent compound, ractopamine, in various water matrices.

Environmental MatrixConcentration of Ractopamine
Pond Wastewater (Pig Farms)130–500 ng/L
Groundwater50 ng/L

Soil and Sediment:

Soil acts as a primary reservoir for ractopamine and its metabolites following manure application.

Soil: Studies on the fate of ractopamine in soil-water systems show that it rapidly dissipates from the liquid layer, with significant sorption to soil particles. nih.gov This indicates that soil can accumulate these compounds.

Particulate Matter: Ractopamine has been quantified in particulate matter emitted from feedyards, with concentrations reaching up to 4.7 μg/g. nih.gov

The analysis of urine samples from animals treated with ractopamine often involves a deconjugation step to measure the total ractopamine content, which indirectly confirms the presence of sulfate (B86663) and glucuronide conjugates. researchgate.netresearchgate.net

Degradation and Persistence of this compound in the Environment

The environmental persistence of a compound is a critical factor in determining its potential for long-term ecological impact. While specific studies on the degradation and persistence of this compound are limited, the behavior of the parent compound, ractopamine, and general principles of metabolite fate provide valuable insights.

Degradation Processes:

The breakdown of ractopamine in the environment can occur through both biotic and abiotic processes.

Biodegradation: Microbial metabolism is a primary pathway for the degradation of many organic compounds in soil and water. The chemical structure of ractopamine suggests it is susceptible to microbial degradation.

Sorption: Ractopamine exhibits strong sorption to soil, which is influenced by hydrophobic interactions and cation exchange. nih.gov While sorption can reduce the immediate bioavailability and mobility of the compound, it can also lead to its persistence in the soil matrix. nih.gov

Photodegradation: Although not extensively studied for this compound, photodegradation can be a significant degradation pathway for some pharmaceutical compounds in aquatic environments.

Persistence of this compound:

The sulfate conjugation of ractopamine to form this compound significantly increases its water solubility. This property has important implications for its environmental persistence and mobility.

Increased Mobility: Higher water solubility may lead to greater mobility in soil and an increased likelihood of leaching into groundwater compared to the parent compound.

Potential for Cleavage: In the environment, sulfate conjugates of pharmaceuticals can potentially be cleaved by microbial sulfatases, reverting the metabolite back to the more biologically active parent compound.

General Considerations for Metabolites: The environmental fate of drug metabolites can be complex. In some cases, metabolites can be more persistent or even more toxic than the parent compound. The persistence of any chemical in the environment is influenced by a variety of factors including its chemical structure, soil type, temperature, pH, and the presence of adapted microbial populations. nih.govup.ptnih.gov

Isomer Specific Research on Ractopamine and Its Sulfated Conjugates

Pharmacological Activity and Metabolic Profiles of Individual Ractopamine (B1197949) Stereoisomers (RR, RS, SR, SS)

The four stereoisomers of ractopamine exhibit marked differences in their pharmacological activity, primarily due to stereoselective interactions with β-adrenergic receptors. The (R,R)-stereoisomer is consistently identified as the most pharmacologically active of the four. nih.govinvivochem.com

Studies on porcine β-adrenergic receptors have demonstrated that the (R,R)-isomer possesses the highest binding affinity for both β1- and β2-adrenergic subtypes. nih.govoup.com In contrast, the other stereoisomers show significantly lower affinities. For instance, the affinity of the (R,R)-isomer for the β2-adrenergic receptor can be over 100 times greater than that of the (S,S)-isomer. nih.gov This differential binding affinity translates directly to varied functional activity.

In terms of activating downstream signaling pathways, the (R,R)-isomer is a full agonist at the β2-adrenergic receptor and a partial agonist at the β1-adrenergic receptor. invivochem.com It is the most potent stereoisomer in stimulating adenylyl cyclase, the enzyme responsible for cyclic AMP (cAMP) production, a key second messenger in the β-agonist signaling cascade. nih.govoup.com The (S,R)-isomer shows some partial agonism, particularly at the β2-adrenergic receptor, while the (R,S) and (S,S) isomers are largely inactive. nih.gov

The metabolic effects of ractopamine, such as increased protein synthesis and lipolysis, are also primarily attributed to the (R,R)-stereoisomer. nih.gov In vivo studies in rats have shown that the administration of the individual (R,R)-isomer largely replicates the effects of the racemic ractopamine mixture on growth and body composition. nih.gov

Pharmacological Activity of Ractopamine Stereoisomers at Porcine β-Adrenergic Receptors

Stereoisomer β1-AR Affinity (Kd, nM) β2-AR Affinity (Kd, nM) β2-AR Adenylyl Cyclase Activation Lipolysis in Porcine Adipocytes
RR 29 26 High High
RS 463 78 Ineffective Ineffective
SR 3,230 831 Moderate Moderate
SS 16,600 3,530 Ineffective Ineffective

Investigation of Isomer-Specific Formation and Clearance of Ractopamine-10-sulfate

Ractopamine undergoes extensive metabolism, with sulfation being a major pathway. The resulting metabolite, this compound, is a significant component of the total residues found in urine. inchem.org Research into the isomer-specific aspects of this metabolic process is crucial for a complete understanding of the disposition of each stereoisomer.

The sulfation of ractopamine is catalyzed by sulfotransferase enzymes (SULTs), with studies identifying the human cytosolic SULT1A3 as the primary enzyme responsible for this biotransformation. nih.gov Kinetic analyses of SULT1A3-mediated sulfation of racemic ractopamine have been conducted. However, a significant gap in the current body of research is the lack of specific kinetic data for the sulfation of each individual ractopamine stereoisomer.

One key study investigating the metabolism of ractopamine in rat bile identified a monosulfate conjugate and established that the sulfate (B86663) group is attached at the C-10' phenol. drugbank.com Importantly, this study concluded that the sulfate conjugation at this position was not stereospecific. drugbank.comnih.gov This suggests that all four stereoisomers may undergo sulfation to form their respective this compound conjugates.

Despite this, detailed comparative data on the rates of formation of this compound from each of the four stereoisomers (RR, RS, SR, and SS) are not currently available in the scientific literature. Similarly, specific clearance rates for the individual sulfated stereoisomers have not been reported. This lack of isomer-specific pharmacokinetic data for the formation and elimination of this compound represents a critical area for future research. A comprehensive understanding of these processes would provide valuable insights into the potential for differential accumulation and persistence of the various stereoisomers and their metabolites in the body.

Analytical Challenges and Strategies for Stereoisomer-Specific Detection

The stereoselective nature of ractopamine's pharmacology and the potential for stereoselective metabolism necessitate analytical methods capable of distinguishing between the individual stereoisomers and their metabolites, including this compound.

A primary analytical challenge lies in the fact that stereoisomers possess identical physical and chemical properties in an achiral environment, making their separation difficult. wvu.edu Standard high-performance liquid chromatography (HPLC) methods are generally incapable of resolving the four ractopamine stereoisomers, which co-elute as a single peak. usda.gov

To overcome this, the development and application of chiral separation techniques are essential. Chiral chromatography, particularly chiral HPLC, is the most common approach. wvu.eduresearchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differentially with each stereoisomer, leading to their separation. Various types of CSPs, such as polysaccharide-based and macrocyclic antibiotic-based columns, have been developed for the separation of a wide range of chiral compounds. wvu.edu

While chiral HPLC methods have been developed for the parent ractopamine stereoisomers, there is a notable lack of published methods specifically designed for the chiral separation of the this compound conjugates. The addition of the sulfate group alters the physicochemical properties of the molecule, which may necessitate the development of novel chiral separation strategies.

The detection of these separated isomers and their sulfated metabolites is typically achieved using sensitive techniques such as fluorescence detection or mass spectrometry (MS). usda.gov Chiral liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) would be a powerful tool for the simultaneous separation and sensitive detection of the individual this compound stereoisomers in biological matrices. However, the development and validation of such methods present significant challenges, including the synthesis of authentic analytical standards for each sulfated stereoisomer. The lack of commercially available standards for the individual sulfated conjugates of ractopamine is a major impediment to advancing research in this area.

Conclusion and Future Research Directions

Synthesis of Current Knowledge on Ractopamine-10-sulfate

This compound is recognized as a principal metabolite of the β-adrenergic agonist ractopamine (B1197949). Following administration in livestock and humans, ractopamine undergoes extensive first-pass metabolism, with less than 5% of the parent compound being excreted unchanged. wikipedia.org The metabolic process primarily involves conjugation reactions, leading to the formation of monoglucuronide and monosulfate conjugates. wikipedia.orginchem.org Among these, ractopamine monosulfate has been identified as the major metabolite present in urine. wikipedia.orginchem.org

The biotransformation of ractopamine into its sulfated conjugate occurs at the C-10 phenolic hydroxyl group. nih.gov Research has pinpointed that the human cytosolic sulfotransferase SULT1A3 is the primary enzyme responsible for catalyzing this sulfation reaction. nih.gov This enzymatic process is a significant pathway in the metabolism and detoxification of ractopamine. nih.gov Studies using human liver, kidney, lung, and small intestine tissues have shown that the highest ractopamine-sulfating activity occurs in the small intestine, underscoring the importance of this organ in its metabolism. nih.gov

The metabolic fate of ractopamine, including the formation of this compound, is reported to be similar across various species, including pigs, cattle, laboratory animals, and humans. wikipedia.org The presence of this metabolite is a key consideration in the analysis of ractopamine residues in animal tissues. Analytical methods, such as high-performance liquid chromatography (HPLC) with fluorescence detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed to quantify ractopamine and its metabolites in tissues like liver and muscle. wikipedia.orgnih.govnih.gov

Identification of Knowledge Gaps and Areas for Further Investigation

Key areas requiring further investigation include:

Pharmacological Activity: The specific biological activity of this compound remains largely uncharacterized. It is unclear whether the sulfation process renders the molecule pharmacologically inert or if it retains any agonist activity at β-adrenergic receptors or trace amine-associated receptor 1 (TAAR1), which are targets of the parent compound. nih.gov

Dedicated Toxicokinetics: While the general toxicokinetics of ractopamine are documented, specific data on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound itself is lacking. Understanding its half-life and potential for accumulation in specific tissues is crucial for a comprehensive safety assessment.

Synthesis of Analytical Standards: There is a lack of information on the dedicated chemical synthesis of this compound. The availability of a pure analytical standard is essential for accurate quantification in research and regulatory monitoring, improving upon methods that may rely on enzymatic hydrolysis to measure total ractopamine.

Environmental Persistence and Fate: Ractopamine has been detected in wastewater from livestock farms. nih.gov However, the specific environmental fate, persistence, and potential ecological impact of this compound are unknown. Its stability and transformation in soil and aquatic environments have not been adequately studied.

Stereoisomer-Specific Metabolism: Ractopamine is administered as a racemic mixture of four stereoisomers. inchem.org It is not well-documented whether the sulfation by SULT1A3 is stereoselective, meaning if one stereoisomer is preferentially metabolized over others. This could have implications for residue profiles and biological activity.

Potential for Novel Research Avenues in this compound Studies

The identified knowledge gaps provide a clear roadmap for future research on this compound. Exploring these avenues would significantly enhance the scientific understanding of this specific metabolite.

Potential novel research directions include:

Development of Synthetic Methodologies: A primary research goal should be the development and validation of a chemical synthesis process for this compound. This would enable the production of a certified reference material, which is fundamental for advancing research in all other areas.

In Vitro Receptor Binding and Activity Assays: Conducting in vitro studies to assess the binding affinity and functional activity of purified this compound at β-adrenergic and TAAR1 receptors. This would definitively determine if it is an active metabolite or a detoxification product, providing crucial insight into its potential physiological effects.

Advanced Pharmacokinetic Modeling: Performing detailed pharmacokinetic studies in various animal models using radiolabeled this compound. This would allow for precise tracking of its ADME profile, distinguishing its behavior from the parent compound and other metabolites.

Environmental Degradation and Ecotoxicology Studies: Investigating the environmental lifecycle of this compound is a critical research avenue. Studies should focus on its degradation pathways in different environmental matrices (water, soil), its potential for bioaccumulation in aquatic organisms, and its ecotoxicological effects on non-target species. nih.gov

Stereoselective Analysis: Employing chiral chromatography techniques to investigate the stereoselective metabolism of ractopamine into its sulfated conjugates. This would clarify whether specific stereoisomers of this compound are preferentially formed and whether they possess different biological activities.

Q & A

Q. What gaps exist in understanding this compound’s interaction with gut microbiota?

  • Methodological Answer : Design in vitro fermentation assays with human fecal samples to quantify microbial metabolites (e.g., SCFAs). Combine 16S rRNA sequencing and metabolomics to link taxonomic shifts to compound degradation. Use gnotobiotic mouse models to validate findings and report correlations in network analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.